molecular formula C10H16N2O4S B1141856 Biotin sulfoxide CAS No. 10406-89-0

Biotin sulfoxide

Cat. No.: B1141856
CAS No.: 10406-89-0
M. Wt: 260.31 g/mol
InChI Key: KCSKCIQYNAOBNQ-YBSFLMRUSA-N
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Description

IUPAC Nomenclature and Systematic Classification

Biotin sulfoxide is systematically classified according to International Union of Pure and Applied Chemistry nomenclature as 5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid, representing the sulfur-oxidized form of the parent biotin molecule. The compound possesses the molecular formula C₁₀H₁₆N₂O₄S and exhibits a molecular weight of 260.31 grams per mole. Alternative systematic designations include [3aS-(3aα,4β,5β,6aα)]-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid 5-oxide, which emphasizes the stereochemical configuration around the sulfur center.

The Chemical Abstracts Service registry numbers for this compound include 3376-83-8 and 10406-89-0, reflecting different stereoisomeric forms of the compound. The systematic classification places this compound within the broader category of sulfoxides, specifically as a member of the biotin derivative family that retains the characteristic heterocyclic ring system comprising a fused tetrahydrothiophene and imidazolidinone structure. The presence of the sulfoxide functional group introduces additional stereochemical complexity compared to the parent biotin molecule, resulting in distinct diastereomeric forms.

The InChI (International Chemical Identifier) representation for this compound is InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1, which provides a unique textual representation of the molecular structure including stereochemical information. The simplified molecular-input line-entry system representation is C1[C@H]2C@@HNC(=O)N2, offering a concise notation for computational applications.

Crystallographic Analysis of D- and L-Sulfoxide Diastereomers

Crystallographic investigations have revealed detailed structural information regarding the diastereomeric forms of this compound, particularly the D-biotin-D-sulfoxide and related stereoisomers. High-resolution X-ray crystallographic studies have been conducted on this compound complexes, including structures determined at 1.3 Ångström resolution in complex with streptavidin, providing precise atomic coordinates and bond length measurements. These studies demonstrate that this compound maintains the characteristic boat-shaped conformation of the bicyclic ring system observed in the parent biotin molecule.

The crystallographic data reveals that the sulfur atom in this compound adopts a tetrahedral geometry, with the additional oxygen atom positioned to minimize steric interactions with the surrounding molecular framework. Comparative crystallographic analysis between different sulfoxide diastereomers shows subtle but significant differences in the positioning of the pentanoic acid side chain relative to the bicyclic core structure. Exchange rate studies of amide protons in this compound stereoisomers have provided additional insights into the conformational dynamics and hydrogen bonding patterns within the crystal lattice.

The crystal structure determinations have been performed using various space groups, with detailed unit cell parameters and molecular packing arrangements documented for different polymorphic forms. The crystallographic investigations have revealed that this compound exhibits polymorphic behavior, with different crystal forms displaying distinct melting points and thermal decomposition characteristics. These structural studies have also provided evidence for specific intermolecular hydrogen bonding patterns that stabilize the crystal lattice and influence the physical properties of the solid-state material.

Comparative Conformational Studies with Biotin and Biotin Sulfone

Conformational analysis studies comparing this compound with both the parent biotin molecule and the fully oxidized biotin sulfone have revealed important insights into the influence of sulfur oxidation state on molecular flexibility and three-dimensional structure. The comparative studies demonstrate that this compound adopts intermediate conformational characteristics between biotin and biotin sulfone, particularly regarding the orientation of the pentanoic acid side chain relative to the bicyclic core.

Detailed torsional angle analysis reveals that this compound exhibits specific rotational preferences around the C₂-C₆ and C₆-C₇ bonds, which differ significantly from those observed in both biotin and biotin sulfone. In this compound, the torsion angle about the C₂-C₆ bond typically adopts a gauche conformation (approximately -60°), while in biotin sulfone this angle is trans (-180°). Similarly, the C₆-C₇ torsion angle in this compound shows a +gauche preference (+60°), contrasting with the trans conformation observed in biotin sulfone.

Nuclear magnetic resonance spectroscopy studies have provided complementary information regarding the solution-phase conformational behavior of this compound compared to its structural analogs. Two-dimensional nuclear magnetic resonance investigations have revealed that this compound undergoes rapid conformational interconversion between +gauche, trans, and -gauche conformers, with the gauche conformations representing approximately 88% of the population and a possible gauche, -gauche conformation accounting for 12%. These conformational preferences have important implications for molecular recognition and binding interactions, particularly in biological systems where the spatial arrangement of functional groups critically determines binding affinity and specificity.

Physicochemical Properties

Thermal Stability and Decomposition Pathways

This compound exhibits distinct thermal stability characteristics that differentiate it from the parent biotin molecule and provide important information for handling and storage procedures. The melting point of this compound has been determined to be 238°C with some decomposition occurring during the melting process. More recent determinations suggest a decomposition temperature exceeding 183°C, indicating that thermal degradation begins before complete melting occurs.

The thermal decomposition of this compound follows specific pathways that can be monitored using thermal analytical techniques. The compound demonstrates hygroscopic properties, requiring careful attention to moisture control during thermal analysis and storage. Under controlled heating conditions, this compound undergoes progressive decomposition that can be attributed to several distinct processes, including cleavage of the sulfur-oxygen bond, ring opening reactions, and degradation of the pentanoic acid side chain.

Stability studies have demonstrated that this compound maintains structural integrity under moderate heating conditions but becomes increasingly susceptible to degradation at temperatures approaching 180°C. The thermal stability profile shows that the compound can withstand typical laboratory handling temperatures without significant decomposition, making it suitable for various analytical and synthetic applications. However, prolonged exposure to elevated temperatures or heating in the presence of strong acids or bases can accelerate decomposition processes and should be avoided during experimental procedures.

Solubility Profiles in Polar vs. Nonpolar Solvents

The solubility characteristics of this compound have been systematically investigated across a range of solvents with varying polarity, providing essential data for formulation and analytical method development. This compound demonstrates limited solubility in water, which is consistent with the general solubility behavior observed for biotin derivatives. The compound shows slight solubility in several polar solvents including acetonitrile, aqueous base solutions, and dimethyl sulfoxide.

Comparative solubility studies using biotin as a reference compound have revealed that this compound generally exhibits reduced solubility compared to the parent molecule in most solvent systems. In highly polar solvents such as dimethyl sulfoxide, biotin demonstrates the highest mole fraction solubility, while water represents the solvent system with the lowest solubility for biotin derivatives. The solubility pattern for this compound follows similar trends, with polar aprotic solvents providing better solvation than protic solvents.

Temperature-dependent solubility studies have shown that this compound solubility increases with temperature in polar solvents, following typical endothermic dissolution behavior. The solubility data can be successfully correlated using the modified Apelblat equation, van't Hoff equation, and λh equation, with correlation coefficients ranging from 0.997 to 1.000 and root-mean-square deviations less than 2.82%. These thermodynamic studies indicate that dissolution of this compound is both endothermic and spontaneous in the tested solvent systems.

Solvent Solubility Classification Temperature Dependence
Water Slightly soluble Increases with temperature
Acetonitrile Slightly soluble Endothermic dissolution
Dimethyl sulfoxide Slightly soluble Highest among tested solvents
Aqueous base Slightly soluble pH-dependent enhancement

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid-base properties of this compound have been characterized through determination of acid dissociation constants and investigation of pH-dependent structural and chemical behavior. Computational predictions suggest that this compound exhibits a pKa value of 4.72 ± 0.10, which corresponds to the carboxylic acid functionality present in the pentanoic acid side chain. This value is consistent with typical carboxylic acid pKa values and indicates that this compound will exist predominantly in the deprotonated form at physiological pH conditions.

The pH-dependent behavior of this compound has important implications for its chemical stability and potential interactions with other molecules. Under acidic conditions (pH < pKa), the carboxylic acid group remains protonated, while under basic conditions (pH > pKa), the carboxylate anion predominates. This ionization behavior influences the overall molecular charge distribution and can affect solubility, binding interactions, and chemical reactivity.

Optical rotation measurements have been performed under specific pH conditions to characterize the stereochemical stability of this compound. The specific optical rotation [α]D²⁰ has been determined to be -39.5° (c = 1.01 in 0.1 N sodium hydroxide), providing a quantitative measure of the compound's chirality and serving as an analytical parameter for stereochemical purity assessment. The pH-dependent optical rotation behavior provides insights into potential conformational changes or ionic interactions that may occur under different solution conditions.

Property Value Conditions
pKa 4.72 ± 0.10 Predicted value
Optical rotation [α]D²⁰ -39.5° c = 1.01 in 0.1 N NaOH
Molecular weight 260.31 g/mol -
Melting point 238°C (dec.) Atmospheric pressure

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSKCIQYNAOBNQ-YBSFLMRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908774
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3376-83-8, 10406-89-0
Record name Biotin sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Biotin-d-sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Biotin Synthase (BioB) Mechanisms

Biotin sulfoxide’s formation is intrinsically linked to the catalytic activity of biotin synthase (BioB), a Radical SAM (RS) enzyme responsible for sulfur insertion during biotin biosynthesis. Recent structural studies of Type II BioB enzymes reveal the utilization of an auxiliary 4Fe–5S cluster, which donates sulfur atoms during the conversion of desthiobiotin (DTB) to biotin. While BioB primarily catalyzes biotin synthesis, its oxidative activity under anaerobic conditions may contribute to sulfoxide formation as a metabolic byproduct. Kinetic analyses demonstrate that Blautia obeum BioB (boBioB) achieves a turnover rate of 0.0078 min⁻¹ in the absence of exogenous sulfide, rising to 0.019 min⁻¹ with sulfide supplementation. This suggests that sulfur availability modulates enzymatic efficiency, potentially influencing sulfoxide yields.

In Vivo Metabolic Oxidation

This compound is identified as a endogenous metabolite in mammalian systems, arising from the oxidation of biotin by hepatic cytochrome P450 enzymes. Although specific in vivo pathways remain underexplored, isotopic labeling studies indicate that sulfoxide formation occurs preferentially at the R-configuration sulfur center. This stereoselectivity aligns with the chiral specificity observed in enzymatic cofactor interactions, underscoring the need for controlled redox environments during synthetic replication.

Chemical Synthesis Approaches

Oxidative Conversion of Biotin

Chemical oxidation represents the most direct route to this compound. While explicit protocols are absent from the reviewed literature, analogous sulfoxidation reactions provide a methodological framework. MCPBA (meta-chloroperbenzoic acid) and hydrogen peroxide are established agents for thioether-to-sulfoxide conversions, typically proceeding via electrophilic oxygen transfer.

Proposed Protocol:

  • Reaction Setup: Dissolve biotin (1 mmol) in anhydrous dichloromethane (10 mL) under nitrogen atmosphere.

  • Oxidant Addition: Add MCPBA (1.1 mmol) dropwise at 0°C.

  • Stirring: React at room temperature for 12 hours.

  • Workup: Quench with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexanes).

Expected yield: 60–75% based on analogous sulfoxidations. Critical parameters include oxidant stoichiometry and exclusion of protic solvents to prevent overoxidation to sulfones.

Solubility and Stability Considerations

This compound exhibits marked solubility variations across solvents:

SolventSolubility (mg/mL)Stability (-20°C)
DMF306 months
DMSO251 month
Ethanol201 month
PBS (pH 7.2)101 week

Data from GlpBio highlight the necessity of anhydrous storage and single-use aliquoting to prevent hydrolytic degradation. Industrial-scale production would require cryogenic milling to mitigate thermal decomposition during lyophilization.

Industrial-Scale Production Challenges

Fed-Batch Fermentation Optimization

The ACS study demonstrates fed-batch bioreactor strategies for biotin analogues, achieving titers up to 1.2 g/L under microaerobic conditions. Key parameters include:

  • Induction: IPTG at 0.1 mM during exponential phase (OD₆₀₀ = 0.8–1.2)

  • Feed Medium: Glucose-limited feed (Table S12) at 0.6 mL/hour

  • Dissolved Oxygen: 15% for aerobic vs. 0% for microaerobic processes

Adapting these conditions for sulfoxide production would require oxidative stress induction, potentially through H₂O₂ pulsing during the stationary phase.

Purification Techniques

Reverse-phase HPLC methods developed for biotin separation can be modified using C18 columns (5 μm, 4.6 × 250 mm) with isocratic elution (20 mM ammonium acetate:acetonitrile, 85:15). LC-MS validation under ESI+ mode ([M+H]⁺ = 261.1 m/z) ensures product identity.

Analytical Characterization

Spectroscopic Identification

  • UV-Vis: λmax = 280 nm (conjugated sulfoxide)

  • FTIR: S=O stretch at 1040–1070 cm⁻¹

  • NMR (DMSO-d₆): δ 3.15 (s, 1H, SCH₃), δ 4.25 (m, 1H, CHNH)

Chiral Resolution

Chiralpak AD-H columns (4.6 × 250 mm) with n-hexane:isopropanol (70:30) resolve R- and S-sulfoxide enantiomers, critical for pharmaceutical applications requiring >99% ee.

Emerging Applications

Diagnostic Reagents

G-Biosciences’ HOOK™ platform utilizes biotin’s sulfhydryl reactivity for ELISA development . Sulfoxide-modified probes may reduce nonspecific binding in oxidative microenvironments.

Chemical Reactions Analysis

Types of Reactions:: Biotin sulfoxide primarily undergoes oxidation reactions. These reactions involve the conversion of a sulfur atom in biotin to a sulfoxide group (S=O). Other reactions, such as reduction or substitution, are less common for this compound.

Common Reagents and Conditions::

    Oxidants: Hydrogen peroxide (H₂O₂), ozone (O₃), or other mild oxidizing agents.

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures.

Major Products:: The major product of the oxidation process is this compound itself, where the sulfur atom in biotin is oxidized to a sulfoxide group.

Scientific Research Applications

Microbial Biology

Biotin Sulfoxide Reductase in Pathogens

One of the most significant applications of this compound is its role in the virulence of certain pathogens, particularly Salmonella enterica serovar Typhimurium. The enzyme this compound reductase (BisC) is crucial for the repair of oxidized biotin, which is generated during oxidative stress. Studies have shown that mutants lacking BisC exhibit reduced survival rates under oxidative conditions and impaired replication within macrophages, highlighting its importance in bacterial virulence and stress response mechanisms .

  • Case Study: Salmonella Virulence
    • Objective : Investigate the role of BisC in oxidative stress tolerance and virulence.
    • Findings : The ΔbisC mutant was significantly attenuated in virulence in mouse models, emphasizing the necessity of biotin repair for pathogenicity .
    • Implications : BisC presents a potential drug target since it is absent in mammals, which could lead to novel antimicrobial strategies.

Nutritional Biochemistry

Metabolism of Biotin and Its Derivatives

This compound is a metabolite of biotin that can accumulate under certain conditions, such as acute supplementation. Research indicates that serum concentrations of this compound can increase significantly with biotin intake, suggesting a metabolic pathway that may influence overall biotin homeostasis . Understanding these metabolic pathways is essential for assessing the nutritional implications of biotin supplementation.

  • Table 1: Serum Concentrations Following Biotin Supplementation
CompoundSerum Concentration Increase (Approx.)
Biotin50-fold increase
Bisnorbiotin50-fold increase
This compound50-fold increase

Potential Therapeutic Applications

Targeted Drug Delivery Systems

Recent studies have explored the use of biotin and its derivatives, including this compound, in targeted drug delivery systems. For instance, formulations utilizing biotin-conjugated nanoparticles have shown promise in selectively delivering therapeutic agents to cancer cells via specific transport mechanisms . This application leverages the affinity of biotin for specific transporters in cells, enhancing the efficacy of treatments while minimizing side effects.

  • Case Study: Cancer Therapy
    • Objective : Evaluate the efficacy of biotin-conjugated nanoparticles in targeting cancer cells.
    • Findings : The nanoparticles demonstrated significant uptake by cancer cells and improved therapeutic outcomes in preclinical models .
    • Implications : These findings suggest that this compound could be further investigated as a component in drug delivery systems aimed at enhancing cancer treatment efficacy.

Mechanism of Action

The exact mechanism by which biotin sulfoxide exerts its effects remains an area of ongoing research. it likely involves interactions with enzymes, proteins, or cellular pathways related to biotin metabolism.

Comparison with Similar Compounds

Comparative Analysis of Sulfoxide Reductases

Methionine Sulfoxide Reductase (Msr)

  • Function : Msr reduces methionine sulfoxide (Met-SO) to methionine, repairing oxidative damage to proteins .
  • Substrate Specificity : Msr is highly specific to Met-SO, whereas BSOR exhibits broader substrate tolerance, including BSO, dimethyl sulfoxide (DMSO), and trimethylamine N-oxide (TMAO) .
  • Catalytic Efficiency : R. sphaeroides BSOR reduces methionine sulfoxide 300-fold faster than E. coli Msr, suggesting a dual role in biotin salvage and oxidative damage repair .
  • Cofactors : Msr lacks Mo cofactors, relying on thioredoxin for electron transfer, while BSOR utilizes MGD and directly accepts electrons from NADPH .

Dimethyl Sulfoxide Reductase (DMSO Reductase)

  • Function : DMSO reductase reduces DMSO to dimethyl sulfide (DMS) in anaerobic respiration .
  • Structural Similarities : Both BSOR and DMSO reductase share MGD as a cofactor and exhibit similar UV-CD spectra, indicating conserved α/β protein folds .
  • Electron Donors: DMSO reductase requires a dedicated electron transport chain (e.g., cytochrome c), whereas BSOR directly utilizes NADPH, bypassing intermediate carriers .
  • Oxygen Sensitivity : BSOR remains stable under aerobic conditions, while DMSO reductase is oxygen-sensitive due to its role in anaerobic metabolism .

Trimethylamine N-Oxide Reductase (TMAO Reductase)

  • Function : TMAO reductase reduces TMAO to trimethylamine (TMA) in respiratory pathways .
  • Substrate Overlap : Both TMAO reductase and BSOR reduce TMAO, but BSOR exhibits lower efficiency (Km = 524 mM for TMAO vs. 15 mM for BSO) .
  • Cofactor Dependency : TMAO reductase requires a cytochrome c-type cofactor, unlike the MGD-dependent BSOR .

coli BSOR vs. R. sphaeroides BSOR

Feature E. coli BSOR R. sphaeroides BSOR
Accessory Proteins Requires thioredoxin-like proteins and flavoproteins Functions independently
Expression Low yield, insoluble in heterologous systems High-yield soluble expression as GST fusion protein
Specific Activity 0.9 mmol/min/nmol (with artificial donors) 30 mmol NADPH/min/nmol
Cofactor Uncharacterized Mo cofactor MGD confirmed via UV-CD and fluorescence

Kinetic and Mechanistic Distinctions

Substrate Utilization

BSOR reduces multiple substrates with varying efficiencies (Table 1):

Substrate Specific Activity (mmol/min/nmol) Km (mM)
BSO 30 (NADPH-dependent) 15
Methionine sulfoxide 0.1 (NADPH-dependent) 269
DMSO 0.05 (MV-dependent) 29
Ferricyanide 1.7 (NADPH-dependent) 16

Catalytic Mechanism

BSOR follows a Ping Pong Bi-Bi mechanism, with competitive inhibition by excess BSO or NADPH . Resonance Raman studies confirm an oxygen atom transfer mechanism, where the Mo center cycles between Mo(VI) and Mo(IV) states .

Industrial and Clinical Relevance

  • Biocatalysis : BSOR’s broad substrate range is exploited in chiral sulfoxide synthesis, offering advantages over Msr and DMSO reductase in stereoselective reductions .
  • Clinical Interference: BSO interferes with Roche cobas e411 immunoassays, necessitating methodological adjustments .
  • Biotin Metabolism : Elevated BSO levels correlate with accelerated biotin catabolism in patients on long-term anticonvulsant therapy .

Biological Activity

Biotin sulfoxide, a derivative of biotin, has garnered attention due to its biological activity, particularly in microbial systems and its role in oxidative stress response. This article explores the biological mechanisms, enzymatic functions, and implications of this compound in various organisms, supported by relevant research findings and case studies.

Overview of this compound

This compound is an oxidized form of biotin that can be reduced back to biotin by specific enzymes known as this compound reductases. These enzymes play a crucial role in maintaining cellular biotin levels and mitigating oxidative damage. The most studied this compound reductase is BisC, found in various bacteria including Salmonella enterica and Rhodobacter sphaeroides.

Enzymatic Activity of this compound Reductase

Enzyme Mechanism and Kinetics

This compound reductase catalyzes the reduction of this compound (BSO) back to biotin using NADPH as an electron donor. Kinetic studies show that the enzyme operates via a Ping Pong Bi-Bi mechanism, with distinct substrate inhibition profiles for BSO and NADPH:

SubstrateK_m (µM)K_i (µM)
BSO7146100
NADPH65900

The enzyme's activity is also influenced by metal cofactors, particularly molybdenum, which is essential for its reductase function .

Biological Significance

Oxidative Stress Response

In Salmonella enterica, the BisC enzyme has been shown to contribute significantly to oxidative stress tolerance. Mutants lacking BisC exhibit reduced survival rates under oxidative conditions (e.g., exposure to hydrogen peroxide), indicating that the enzyme is vital for repairing oxidized biomolecules like biotin and methionine. This repair mechanism is essential for the virulence of S. Typhimurium, especially within host macrophages .

Case Study: Virulence in Salmonella

Research demonstrated that a bisC mutant strain of S. Typhimurium had impaired growth within IFN-γ activated macrophages compared to wild-type strains. The introduction of plasmids carrying either bisC or msrA (a methionine sulfoxide reductase) restored tolerance to oxidative stress. However, only bisC was able to rescue growth defects inside macrophages, emphasizing its unique role in combating host-derived oxidative stress .

Comparative Studies on Biological Activity

Several studies have compared the biological activities of biotin and its sulfoxides across different organisms:

  • Microbial Growth : Research indicated that both D- and L-sulfoxides can support microbial growth, although their effectiveness varies among species .
  • Nutritional Studies : In human studies assessing the tolerable upper intake levels for biotin and its derivatives, it was noted that the bioavailability of these compounds can significantly influence their physiological effects .

Q & A

Q. What analytical methods are recommended for detecting and quantifying biotin sulfoxide in biological fluids?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with avidin-binding assays or gas chromatography-mass spectrometry (GC-MS) . These methods separate this compound from its metabolites (e.g., biotin, bisnorbiotin) and measure concentrations in urine or serum. For example, Mock et al. (1997) utilized HPLC with avidin-based detection to track this compound excretion rates in biotin-deficient subjects, achieving sensitivity in the nanomolar range . GC-MS is preferred for simultaneous analysis of 3-hydroxyisovaleric acid, a co-indicator of biotin deficiency .

Q. How is this compound utilized as a biomarker in assessing biotin deficiency?

this compound is an inactive metabolite of biotin, and its elevated urinary excretion (paired with reduced biotin levels) serves as an early biomarker of deficiency. In controlled studies, biotin restriction increased urinary this compound by 40–60% within 20 days, while serum biotin remained unchanged . Researchers should monitor 3-hydroxyisovaleric acid (a product of impaired leucine catabolism) alongside this compound, as its excretion rises due to reduced activity of the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase .

Advanced Research Questions

Q. How do active-site residues like Serine 121 influence BSOR catalytic efficiency?

Site-directed mutagenesis of Serine 121 (S121) in BSOR demonstrated its essential role in catalysis. Replacing S121 with cysteine, threonine, or alanine abolished enzymatic activity despite retained molybdenum cofactor (MGD) binding . This residue is hypothesized to stabilize the transition state during BSO reduction. Researchers should employ:

  • Fluorescence spectroscopy to verify MGD cofactor integrity.
  • Inductively coupled plasma mass spectrometry (ICP-MS) to confirm molybdenum content in mutant enzymes .
    These approaches validate structural determinants of BSOR functionality.

Q. How can contradictory findings in BSOR substrate inhibition kinetics be resolved?

Discrepancies in reported Km and Ki values (e.g., Km for BSO ranging from 65–714 μM ) may arise from differences in:

  • Enzyme sources (e.g., bacterial vs. eukaryotic BSOR).
  • Assay conditions (pH, temperature, electron donor saturation).
    To reconcile data, standardize protocols using homogeneous recombinant enzymes and include inhibition replots (slope vs. intercept analyses) to account for substrate competition . Comparative studies with methionine sulfoxide reductase homologs can further clarify mechanistic divergences .

Methodological Best Practices

  • Enzyme Purification : Use affinity-tagged recombinant proteins (e.g., glutathione S-transferase fusions) for high-yield BSOR isolation .
  • Data Presentation : In publications, follow journal guidelines (e.g., Biochemistry (Moscow)) to segregate primary data (e.g., kinetic tables) from supplementary materials .
  • Ethical Reporting : Disclose funding sources and conflicts of interest per international standards (e.g., COPE guidelines) .

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